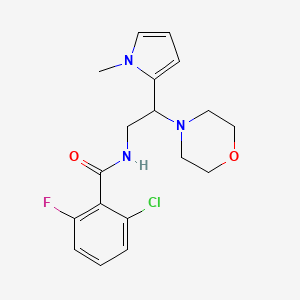
2-chloro-6-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-6-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Fluorescence Studies
Novel fluorophores have been designed, synthesized, and characterized for their fluorescence properties in different organic solvents and aqueous solutions containing inorganic ions. Some of these fluorophores have been used for labeling nucleosides, which are then converted into phosphoramidites for labeling oligodeoxyribonucleotides. These labeled oligodeoxyribonucleotides exhibit good fluorescence signals and higher hybridization affinity than unlabeled ones, indicating potential applications in molecular biology and diagnostics (Singh & Singh, 2007).
Imaging Sigma2 Receptors in Solid Tumors
A series of fluorine-containing benzamide analogs have been synthesized and evaluated as candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These compounds, after being radiolabeled with fluorine-18, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in mice bearing tumor allografts. This suggests their potential use in imaging the sigma2 receptor status of solid tumors, which could be valuable in cancer research and therapy (Tu et al., 2007).
Antimicrobial Activities
Some newly synthesized fluorinated morpholine-containing benzamide derivatives have shown potent antifungal and antibacterial activities compared with standard drug molecules. This indicates their potential application in developing new antimicrobial agents, which is crucial in the context of increasing antibiotic resistance (Patharia et al., 2020).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimide model compounds have been synthesized and studied for their luminescent properties and photo-induced electron transfer (PET) processes. The fluorescence of these compounds can be quenched by the PET process, which has implications in designing fluorescent probes and sensors (Gan et al., 2003).
Anticonvulsant Activity
Novel enaminones synthesized from cyclic beta-dicarbonyl precursors and various amines have shown potent anticonvulsant activity with a remarkable lack of neurotoxicity. This suggests their potential use in developing new treatments for epilepsy and other seizure disorders (Edafiogho et al., 1992).
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O2/c1-22-7-3-6-15(22)16(23-8-10-25-11-9-23)12-21-18(24)17-13(19)4-2-5-14(17)20/h2-7,16H,8-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZMVZZWPYHTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2Cl)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

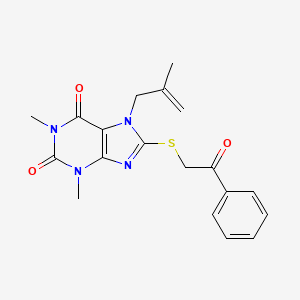

![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2437118.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2437120.png)
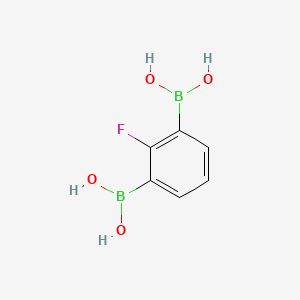
![2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide](/img/structure/B2437122.png)


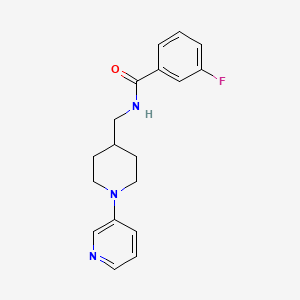

![N-[(4-fluorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2437131.png)
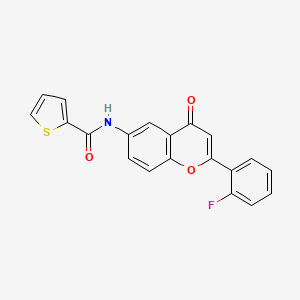
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2437135.png)
![7-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2437137.png)